
2-Chloro-4-(3-methylpiperidin-1-yl)pyridine
Overview
Description
Molecular Structure Analysis
The empirical formula of 2-Chloro-4-(3-methylpiperidin-1-yl)pyridine is C12H15ClN2O, and its molecular weight is 238.71 . The structure includes a pyridine ring with a chlorine atom and a carbonyl group attached to it. The carbonyl group is further linked to a 3-methylpiperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C12H15ClN2O), molecular weight (238.71), and its solid form . Unfortunately, detailed information about its boiling point, melting point, and density was not found in the available resources.Scientific Research Applications
Synthesis and Coordination Chemistry
Pyridine derivatives, like the ones related to "2-Chloro-4-(3-methylpiperidin-1-yl)pyridine," have been synthesized and explored for their coordination chemistry, offering potential as versatile ligands in creating complexes with unique properties. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have shown applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Related Pyridine Derivatives
The research on related pyridine compounds includes the development of synthesis methods for pyridine derivatives, which could provide a basis for synthesizing "this compound" and exploring its applications. For instance, the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions demonstrates the versatility of pyridine derivatives in chemical synthesis (Zinad et al., 2018).
Coordination and Complex Formation
Pyridine derivatives are also valuable in the formation of complexes with metals, which could have implications for the development of catalytic systems or materials with specific electronic properties. The coordination of pyridines to complexes, such as those involving iridium, highlights the potential of pyridine-based ligands in creating compounds with interesting chemical properties (Titova et al., 2016).
Safety and Hazards
2-Chloro-4-(3-methylpiperidin-1-yl)pyridine is classified as Acute Tox. 3 Oral according to the GHS classification . It has the signal word “Danger” and the hazard statement H301, which indicates that it is toxic if swallowed . The precautionary statements include P301 + P310, which advise seeking medical attention if swallowed .
properties
IUPAC Name |
2-chloro-4-(3-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-3-2-6-14(8-9)10-4-5-13-11(12)7-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZYFFVDMRKZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




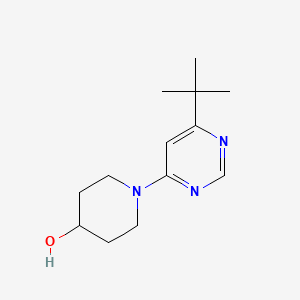
amino}acetic acid](/img/structure/B1531608.png)
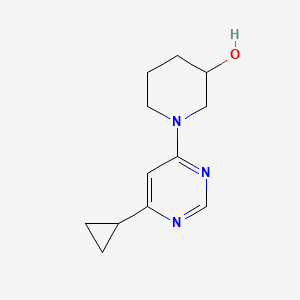

![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
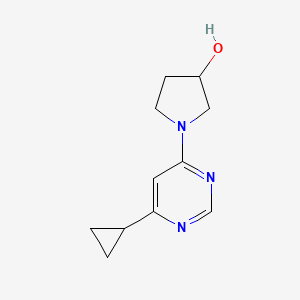
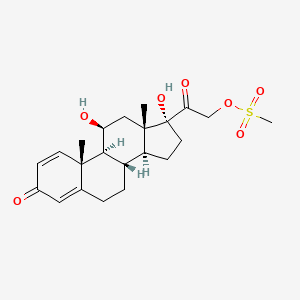
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)

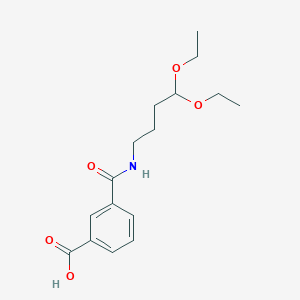

![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)